N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound featuring a triazolo[1,5-a]pyrimidin core and a 3,5-dimethylisoxazole-4-carboxamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds have been reported to inhibit the erk signaling pathway, resulting in decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .
Result of Action
Similar compounds have shown superior cytotoxic activities against certain cell lines .
Action Environment
The synthesis of similar compounds has been reported to be influenced by factors such as ph of the reaction medium and the presence of electron-withdrawing groups .
Biochemical Analysis
Biochemical Properties
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide has been found to exhibit significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suggests that it interacts with these enzymes and proteins, potentially altering their function and influencing biochemical reactions.
Cellular Effects
In terms of cellular effects, this compound has been shown to have cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cells, and moderate activity against HepG-2 cells . It has also been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As mentioned earlier, it exhibits significant inhibitory effects on the ERK signaling pathway . This suggests that it may bind to enzymes in this pathway, inhibiting their activity and leading to decreased phosphorylation levels of key proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[1,5-a]pyrimidin core This can be achieved through cyclization reactions involving hydrazines and α-haloketones
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the triazolo[1,5-a]pyrimidin core to yield reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the triazolo[1,5-a]pyrimidin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives of the isoxazole ring.
Reduction: Reduced analogs of the triazolo[1,5-a]pyrimidin core.
Substitution: Substituted derivatives at various positions on the triazolo[1,5-a]pyrimidin ring.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamide
N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the 3,5-dimethylisoxazole-4-carboxamide moiety, which differentiates it from other triazolo[1,5-a]pyrimidin derivatives
Properties
IUPAC Name |
3,5-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-9-12(10(2)22-19-9)13(21)15-5-3-4-11-6-16-14-17-8-18-20(14)7-11/h6-8H,3-5H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVKMFYTBRLXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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